molecular formula C12H17NO4 B155876 DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine CAS No. 10128-06-0

DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine

Cat. No.: B155876
CAS No.: 10128-06-0
M. Wt: 239.27 g/mol
InChI Key: QCCQWLWXLUTSAK-UHFFFAOYSA-N
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Description

DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine is an organic compound with the molecular formula C12H17NO4 It is a derivative of phenylalanine, where the phenyl ring is substituted with two methoxy groups at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine can be achieved through several routes. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with a suitable amino acid derivative, followed by reduction and hydrolysis steps. For example, the condensation of 3,4-dimethoxybenzaldehyde with benzoylglycine yields an azlactone intermediate, which can be hydrolyzed and reduced to obtain the target compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar routes as described above, but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for acylation or sulfonylation reactions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of acylated or sulfonylated products.

Scientific Research Applications

DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine has several applications in scientific research:

Mechanism of Action

The mechanism of action of DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine involves its interaction with specific molecular targets and pathways. It can act as a precursor to neurotransmitter analogs, influencing neurotransmission processes. The methoxy groups on the phenyl ring may also play a role in modulating the compound’s activity by affecting its binding affinity to receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenylalanine: A similar compound where the amino acid backbone is not methylated.

    2-Amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid: A derivative with hydroxyl groups instead of methoxy groups.

Uniqueness

DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine is unique due to the presence of both methoxy groups and a methylated amino acid backbone. This combination of functional groups can influence its chemical reactivity and biological activity, making it distinct from other related compounds .

Properties

IUPAC Name

2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c1-12(13,11(14)15)7-8-4-5-9(16-2)10(6-8)17-3/h4-6H,7,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCCQWLWXLUTSAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)OC)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10397039
Record name 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10128-06-0
Record name 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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